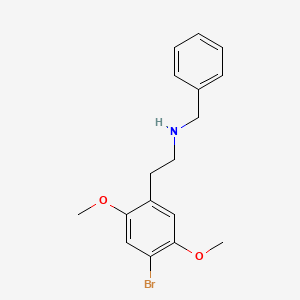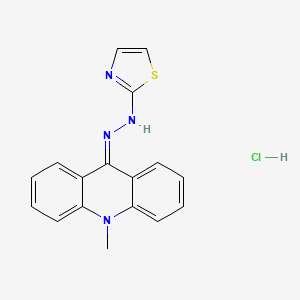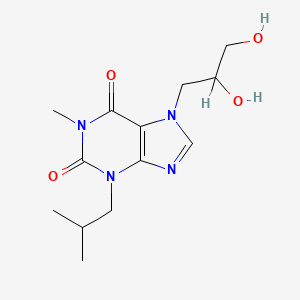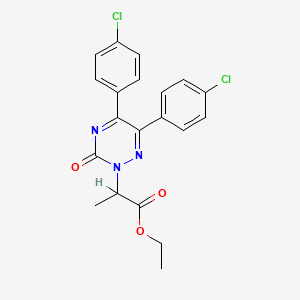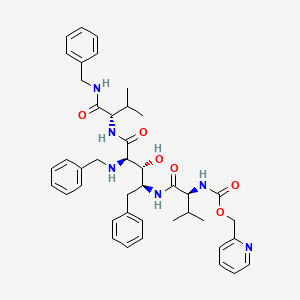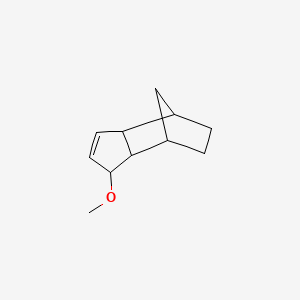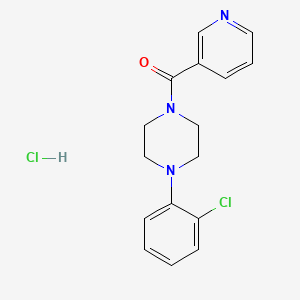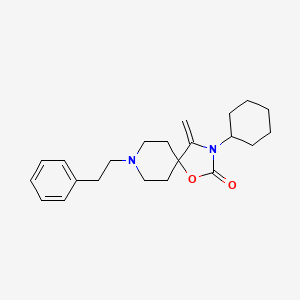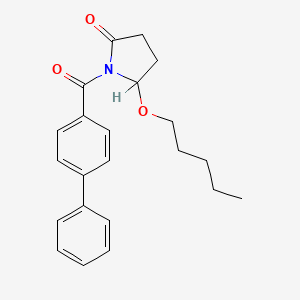
(+-)-1-((1,1'-Biphenyl)-4-ylcarbonyl)-5-(pentyloxy)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-1-((1,1’-Biphenyl)-4-ylcarbonyl)-5-(pentyloxy)-2-pyrrolidinone is an organic compound characterized by its unique structure, which includes a biphenyl group, a pyrrolidinone ring, and a pentyloxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-((1,1’-Biphenyl)-4-ylcarbonyl)-5-(pentyloxy)-2-pyrrolidinone typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Pentyloxy Side Chain: The pentyloxy side chain can be attached via an etherification reaction using an alkyl halide and a suitable base.
Industrial Production Methods
Industrial production of (±)-1-((1,1’-Biphenyl)-4-ylcarbonyl)-5-(pentyloxy)-2-pyrrolidinone may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated biphenyls, nitro-biphenyls.
Scientific Research Applications
(±)-1-((1,1’-Biphenyl)-4-ylcarbonyl)-5-(pentyloxy)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (±)-1-((1,1’-Biphenyl)-4-ylcarbonyl)-5-(pentyloxy)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidinone ring can interact with polar or charged residues. The pentyloxy side chain may enhance the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-((1,1’-Biphenyl)-4-ylcarbonyl)-2-pyrrolidinone: Lacks the pentyloxy side chain, which may affect its solubility and biological activity.
1-((1,1’-Biphenyl)-4-ylcarbonyl)-5-methoxy-2-pyrrolidinone: Contains a methoxy group instead of a pentyloxy group, potentially altering its chemical reactivity and interactions.
Uniqueness
(±)-1-((1,1’-Biphenyl)-4-ylcarbonyl)-5-(pentyloxy)-2-pyrrolidinone is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the pentyloxy side chain distinguishes it from other similar compounds, potentially enhancing its solubility and membrane permeability, which are important for its applications in various fields.
Properties
CAS No. |
136410-16-7 |
|---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-pentoxy-1-(4-phenylbenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H25NO3/c1-2-3-7-16-26-21-15-14-20(24)23(21)22(25)19-12-10-18(11-13-19)17-8-5-4-6-9-17/h4-6,8-13,21H,2-3,7,14-16H2,1H3 |
InChI Key |
ARUVDDXNSZHSQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


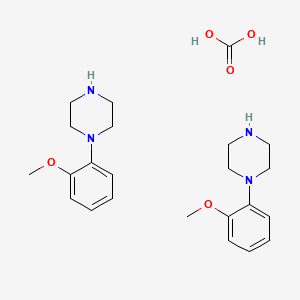
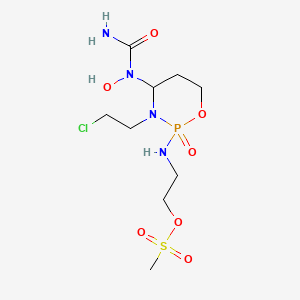
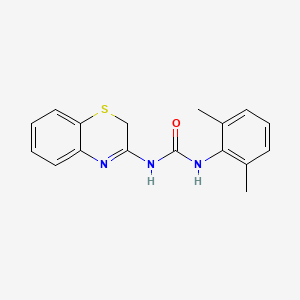
![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)
